molecular formula C4H7N3OS B14453418 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one CAS No. 78082-42-5

1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one

Katalognummer: B14453418
CAS-Nummer: 78082-42-5
Molekulargewicht: 145.19 g/mol
InChI-Schlüssel: UHZXWWCYRRFFLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with a methyl group and a sulfanylidene group, which imparts unique chemical properties to the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and bases like triethylamine to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in microbial growth or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one is unique due to the presence of the sulfanylidene group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

78082-42-5

Molekularformel

C4H7N3OS

Molekulargewicht

145.19 g/mol

IUPAC-Name

1-methyl-4-sulfanylidene-1,3,5-triazinan-2-one

InChI

InChI=1S/C4H7N3OS/c1-7-2-5-3(9)6-4(7)8/h2H2,1H3,(H2,5,6,8,9)

InChI-Schlüssel

UHZXWWCYRRFFLA-UHFFFAOYSA-N

Kanonische SMILES

CN1CNC(=S)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.